molecular formula C10H14N2O3 B6965729 3-But-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione

3-But-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B6965729
M. Wt: 210.23 g/mol
InChI Key: SSSAVZFIEGWKLD-UHFFFAOYSA-N
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Description

3-But-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione is a compound belonging to the class of imidazolidines, which are chemically reduced forms of imidazoles. Imidazolidines are characterized by a five-membered ring containing two nitrogen atoms separated by one carbon atom

Preparation Methods

The synthesis of 3-But-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-but-2-ynylamine with 5-(methoxymethyl)-5-methylimidazolidine-2,4-dione in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to streamline the production process .

Chemical Reactions Analysis

3-But-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 3-But-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . This inhibition can lead to various biological effects, such as reduced metabolic activity or antimicrobial action.

Comparison with Similar Compounds

3-But-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione can be compared with other imidazolidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities .

Properties

IUPAC Name

3-but-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-5-6-12-8(13)10(2,7-15-3)11-9(12)14/h6-7H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSAVZFIEGWKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)C(NC1=O)(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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